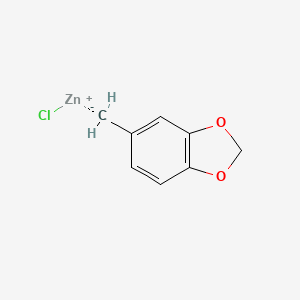
3,4-Methylenedioxybenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Methylenedioxybenzylzinc chloride, 0.50 M in tetrahydrofuran, is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the methylenedioxy group enhances its reactivity and stability, making it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxybenzylzinc chloride typically involves the reaction of 3,4-Methylenedioxybenzyl chloride with zinc in the presence of a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,4-Methylenedioxybenzyl chloride+Zn→3,4-Methylenedioxybenzylzinc chloride
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity.
化学反应分析
Types of Reactions
3,4-Methylenedioxybenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc reagent.
Bases: Bases like potassium carbonate are often used to neutralize the reaction mixture and drive the reaction to completion.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
科学研究应用
3,4-Methylenedioxybenzylzinc chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3,4-Methylenedioxybenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and coupling reactions. The methylenedioxy group stabilizes the intermediate, enhancing its reactivity and selectivity in chemical reactions.
相似化合物的比较
Similar Compounds
3,4-Methylenedioxybenzyl chloride: A precursor to 3,4-Methylenedioxybenzylzinc chloride.
3-Methylbenzylzinc chloride: Another organozinc reagent with similar reactivity but different substituents.
3,4-Dimethoxybenzylzinc chloride: Similar in structure but with methoxy groups instead of the methylenedioxy group.
Uniqueness
This compound is unique due to the presence of the methylenedioxy group, which enhances its stability and reactivity compared to other organozinc reagents. This makes it particularly valuable in synthetic chemistry for the formation of complex organic molecules.
属性
分子式 |
C8H7ClO2Zn |
|---|---|
分子量 |
236.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);5-methanidyl-1,3-benzodioxole |
InChI |
InChI=1S/C8H7O2.ClH.Zn/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1 |
InChI 键 |
JVXQTDKUIXROPX-UHFFFAOYSA-M |
规范 SMILES |
[CH2-]C1=CC2=C(C=C1)OCO2.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


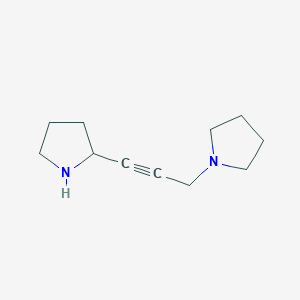
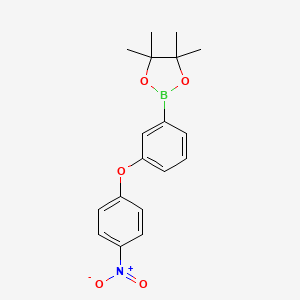
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
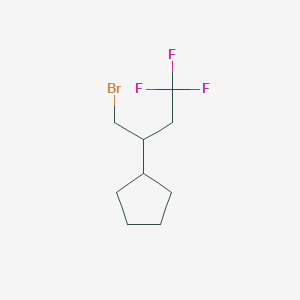
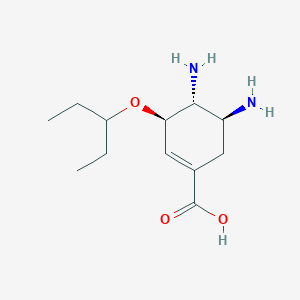

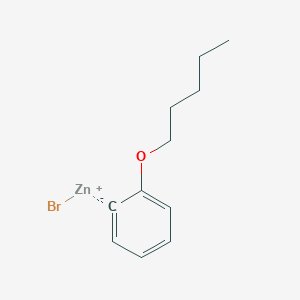
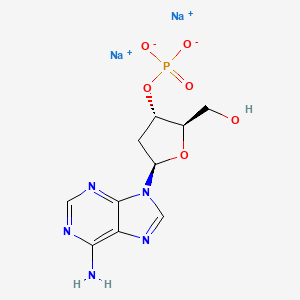
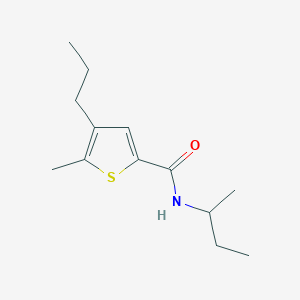
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
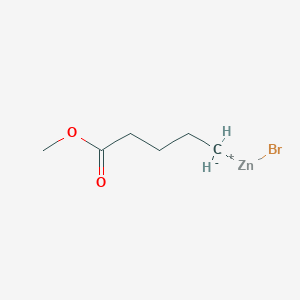
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
